5-(Chloromethyl)-2-phenyl-1,3-oxazole chemical structure and properties
5-(Chloromethyl)-2-phenyl-1,3-oxazole chemical structure and properties
Executive Summary
5-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS: 89102-78-3 ) is a specialized heterocyclic building block utilized in medicinal chemistry as a robust electrophile. Belonging to the 1,3-oxazole family, this compound features a phenyl group at the C2 position and a reactive chloromethyl moiety at the C5 position. Unlike its more common isomer, 4-(chloromethyl)-2-phenyl-1,3-oxazole, the 5-substituted variant offers unique steric and electronic vectors for fragment-based drug design (FBDD), particularly in the development of enzyme inhibitors and receptor ligands where the oxazole ring serves as a bioisostere for amide or ester linkages.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and reactivity profile, designed to support high-level research and process development.
Chemical Structure & Electronic Properties
The oxazole ring is a five-membered heteroaromatic system containing oxygen at position 1 and nitrogen at position 3. The 5-(chloromethyl) substitution creates a "hetero-benzylic" electrophilic center. The electron-withdrawing nature of the oxazole ring (due to the electronegative oxygen and imine-like nitrogen) enhances the susceptibility of the chloromethyl group to nucleophilic attack via SN2 mechanisms.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
| CAS Number | 89102-78-3 | |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Physical State | Solid / Low-melting Solid | Typical for chloromethyl-oxazoles |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic scaffold |
| Reactivity | High (Alkylating Agent) | Reacts rapidly with amines, thiols |
Structural Visualization
Figure 1: Structural decomposition of 5-(chloromethyl)-2-phenyl-1,3-oxazole highlighting the electronic activation of the chloromethyl group.
Synthesis Strategies
The synthesis of 5-(chloromethyl)-2-phenyl-1,3-oxazole typically follows one of two primary retrosynthetic disconnections: direct functionalization of a methyl-oxazole precursor or cyclization of an acyclic precursor.
Route A: Radical Halogenation (Primary Route)
The most scalable method involves the radical chlorination of 2-phenyl-5-methyloxazole . The C5-methyl group is pseudo-benzylic, allowing for selective halogenation using N-chlorosuccinimide (NCS) or sulfuryl chloride.
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Precursor: 2-Phenyl-5-methyloxazole (Synthesized via Robinson-Gabriel cyclization of N-(2-oxopropyl)benzamide).
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Reagents: NCS, Benzoyl Peroxide (cat.), CCl₄ or Benzene (reflux).
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Mechanism: Free-radical chain reaction.
Route B: Cyclization Strategy
Alternatively, the oxazole ring can be constructed with the halogen handle already present, or from a hydroxymethyl precursor followed by chlorination.
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Precursor: Benzamide + 1,3-dichloroacetone (Note: This reaction often favors the 4-chloromethyl isomer due to mechanistic preference; careful condition control or specific alpha-haloketone surrogates are required for the 5-isomer).
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis pathway from benzamide to the target 5-chloromethyl oxazole.
Reactivity Profile & Applications
The 5-chloromethyl group is a versatile handle for diversifying the oxazole scaffold. The chloride is a good leaving group, facilitating SN2 reactions with a wide range of nucleophiles.
Key Transformations
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Amination: Reaction with primary/secondary amines yields amino-methyl oxazoles, common motifs in kinase inhibitors.
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Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) to create ether linkages.
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Thioetherification: Reaction with thiols/mercaptans.
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Arbuzov Reaction: Reaction with triethyl phosphite to generate phosphonates (Horner-Wadsworth-Emmons reagents).
Experimental Protocol: Nucleophilic Substitution with a Secondary Amine
Objective: Synthesis of N-((2-phenyl-1,3-oxazol-5-yl)methyl)morpholine.
Materials:
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5-(Chloromethyl)-2-phenyl-1,3-oxazole (1.0 eq)
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Morpholine (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
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Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
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Preparation: In a flame-dried round-bottom flask, dissolve 5-(chloromethyl)-2-phenyl-1,3-oxazole (1.0 mmol, 193 mg) in anhydrous MeCN (5 mL).
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Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.2 mmol, 105 µL).
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Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2] Reaction is typically complete in 2-4 hours.
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Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexane).
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Validation: Confirm structure via ¹H NMR (look for singlet CH₂ at ~3.5-4.0 ppm).
Safety & Handling
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Hazard Classification: The compound is an alkylating agent. It causes skin irritation (H315), serious eye damage (H318), and may be harmful if swallowed (H302).
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
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Synthesis of Oxazoles (Robinson-Gabriel): Turchi, I. J. (1981). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons. Link
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Radical Halogenation of Methyl-Heterocycles: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. Link
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Reactivity of Chloromethyl Oxazoles: Palmer, D. C. (Ed.). (2004).[3] "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds, Vol 60. Link
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CAS Registry Data: "5-(Chloromethyl)-2-phenyl-1,3-oxazole." CAS Common Chemistry, American Chemical Society. Link
